![molecular formula C8H9ClO2 B2996381 2-Chloro-4-methoxy-6-methylphenol CAS No. 1824155-21-6](/img/structure/B2996381.png)
2-Chloro-4-methoxy-6-methylphenol
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Overview
Description
“2-Chloro-4-methoxy-6-methylphenol” is a chemical compound with the CAS Number: 1824155-21-6 . It has a molecular weight of 172.61 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4-methoxy-6-methylphenol . The InChI code for this compound is 1S/C8H9ClO2/c1-5-3-6 (11-2)4-7 (9)8 (5)10/h3-4,10H,1-2H3 .Physical And Chemical Properties Analysis
“2-Chloro-4-methoxy-6-methylphenol” is a powder that is stored at room temperature . It has a molecular weight of 172.61 .Scientific Research Applications
Spectroscopic Properties Analysis
The compound has been studied for its spectroscopic properties, particularly in relation to curcumin analogs. It shows maximum absorption in the 408–430 nm range in different organic solvents and a maximum steady-state fluorescence emission that is sensitive to solvent polarity .
Synthesis of Novel Compounds
A novel curcumin analog was synthesized using 2-Chloro-4-methoxy-6-methylphenol as a precursor. This compound could have potential applications in various fields including medicinal chemistry .
Quantum Chemical Computational Methods
Density Functional Theory (DFT) has been used to report the DFT-NMR spectra of different organic compounds, including possibly 2-Chloro-4-methoxy-6-methylphenol .
Thermodynamic Property Data
The compound is listed in databases for its thermodynamic property data, which is critical for various scientific and industrial applications .
Pharmaceutical Testing
It is available for purchase as a reference standard for pharmaceutical testing, indicating its use in drug development and quality control processes .
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that phenolic compounds like this can interact with various cellular components, including proteins and lipids .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as free radical scavenging, metal ion chelation, and interaction with cellular signaling pathways .
Biochemical Pathways
Phenolic compounds are known to influence several biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be metabolized by the liver .
Result of Action
Phenolic compounds are known to exert antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-methylphenol. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity .
properties
IUPAC Name |
2-chloro-4-methoxy-6-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHDKHCGMWEGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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